N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide
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Overview
Description
N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Imine: The protected amine is then reacted with an aldehyde to form the imine intermediate.
Hydrazide Formation: The imine intermediate is further reacted with a hydrazine derivative to form the final carbohydrazide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can target the imine or hydrazide groups.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used for BOC deprotection.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Reduced forms of the imine or hydrazide groups.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a protecting group in multi-step organic synthesis.
Biology: Employed in the synthesis of peptide and protein analogs.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of this compound primarily involves the protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine group. This selective protection and deprotection enable complex multi-step synthesis processes in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-phenylalanine methyl ester: Another compound featuring the BOC protecting group, used in peptide synthesis.
Tert-butyl carbamate: A simpler compound with a BOC group, used for protecting amines in various organic reactions.
Uniqueness
N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide is unique due to its complex structure, which allows for multiple functionalization points. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.
Properties
Molecular Formula |
C18H26N4O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[3-[(E)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C18H26N4O4/c1-17(2,3)25-15(23)21-19-11-13-8-7-9-14(10-13)12-20-22-16(24)26-18(4,5)6/h7-12H,1-6H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
XOXJUCJRBLNJPO-AYKLPDECSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)/C=N/NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)C=NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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